N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide
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Description
Synthesis Analysis
The synthesis of pyrazoloquinolines often involves methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . For example, one study described the synthesis of pyrazoloquinoline analogues in an effort to create new antitubercular drugs .Molecular Structure Analysis
The molecular structure of pyrazoloquinolines can be analyzed using various spectroscopic techniques. For instance, 1D and 2D NMR techniques, FT-IR, and combustion analyses have been used to characterize synthesized compounds .Chemical Reactions Analysis
Pyrazoloquinolines can undergo various chemical reactions. A study reported a novel substrate-directed multicomponent reaction for the synthesis of pyrazoloquinolines .Physical and Chemical Properties Analysis
Pyrazoloquinolines exhibit various physical and chemical properties. For example, many pyrazoloquinolines are known for their emission properties, exhibiting fluorescence both in solutions and in a solid state .Mechanism of Action
Target of Action
It is known that pyrazoloquinoline derivatives, a class to which this compound belongs, are used as pharmaceutical agents and as inhibitors of oncogenic ras .
Mode of Action
It is known that pyrazoloquinoline derivatives interact with their targets, such as oncogenic ras, to inhibit their function .
Biochemical Pathways
Given its potential role as an inhibitor of oncogenic ras, it may be involved in pathways related to cell proliferation and survival .
Result of Action
Given its potential role as an inhibitor of oncogenic ras, it may have antitumor effects .
Future Directions
Properties
IUPAC Name |
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-11-6-7-12-10-13-16(21-18(24)14-5-3-4-8-19-14)22-23(2)17(13)20-15(12)9-11/h3-10H,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRXHGFGMWPCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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